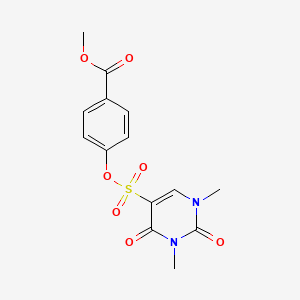![molecular formula C22H14FN3OS2 B2513810 (4-Fluorophenyl)-[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methanone CAS No. 496028-77-4](/img/structure/B2513810.png)
(4-Fluorophenyl)-[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a series of chalcone derivatives containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole . The structures of these compounds are typically characterized by 1H NMR, 13C NMR, 19F NMR, and HRMS .Molecular Structure Analysis
The molecular structure of similar compounds has been solved and refined using conventional laboratory X-ray powder diffraction data and optimized using density functional techniques . The final structure solution was achieved by Rietveld refinement using soft restraints on all non-H atom bond lengths and angles .Physical And Chemical Properties Analysis
Unfortunately, there is limited information available on the physical and chemical properties of this specific compound .Scientific Research Applications
Potential Applications in Drug Discovery
Synthesis of Novel Compounds for Receptor Targeting : Research involving the synthesis of novel compounds with potential receptor targeting capabilities, such as P2X7 antagonists, has been explored. These compounds, including related structures, have shown promise in preclinical profiling for the treatment of mood disorders, indicating the potential use of complex molecules like (4-Fluorophenyl)-[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methanone in developing new therapeutic agents (Chrovian et al., 2018).
Development of Anticancer Agents : Compounds featuring similar structural motifs have been investigated for their anticancer properties, with some fluorinated derivatives showing moderate to good antiproliferative potency against various cancerous cell lines. This suggests that compounds like (4-Fluorophenyl)-[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methanone could be synthesized and evaluated for potential anticancer activity (Chowrasia et al., 2017).
Design of Fluorescent Probes : The synthesis of fluorescent probes for sensing applications, such as magnesium or zinc cations, has been achieved using structurally related compounds. The unique structural features of (4-Fluorophenyl)-[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methanone might allow it to serve as a scaffold for the development of new fluorescent probes with high sensitivity and selectivity (Tanaka et al., 2001).
Exploration of Antimicrobial Properties : Similar compounds have been explored for their antimicrobial properties, indicating the potential for (4-Fluorophenyl)-[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methanone to be investigated in this context. The synthesis and evaluation of novel derivatives could lead to the discovery of compounds with potent antibacterial and antifungal activities (Gadakh et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that similar compounds can bind to various enzymes and receptors, leading to a range of biological activities .
Future Directions
The development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction . Natural products have proven to be an important source of new pesticide research and development due to their structural diversity, target specificity, unique mechanism, and low risk of drug resistance . Therefore, compounds like “(4-Fluorophenyl)-[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methanone” may have potential applications in these areas.
properties
IUPAC Name |
(4-fluorophenyl)-[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3OS2/c23-17-11-9-16(10-12-17)20(27)15-7-5-14(6-8-15)13-28-21-24-25-22-26(21)18-3-1-2-4-19(18)29-22/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJIAVBAJNDICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)-[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

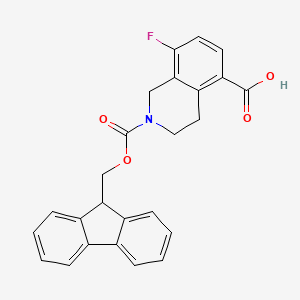
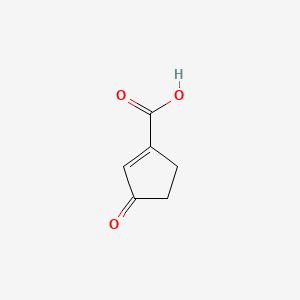
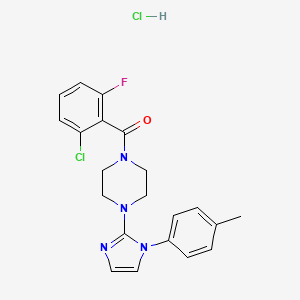
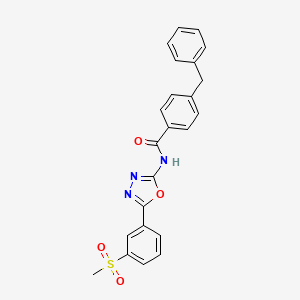
![7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2513737.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2513738.png)
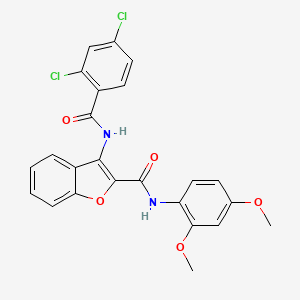

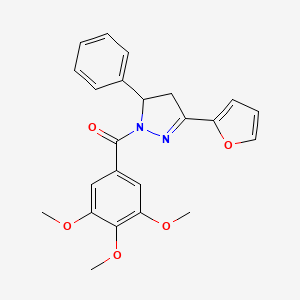
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2513746.png)
![4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

![(2,4-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2513749.png)
